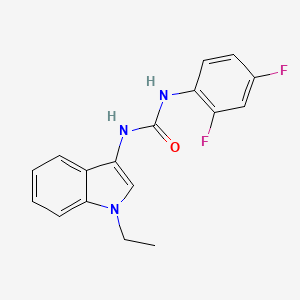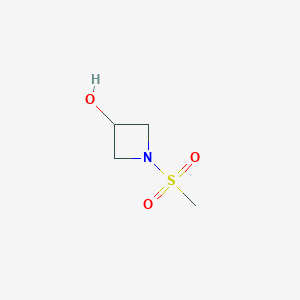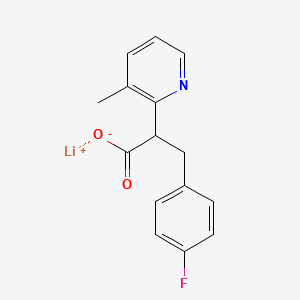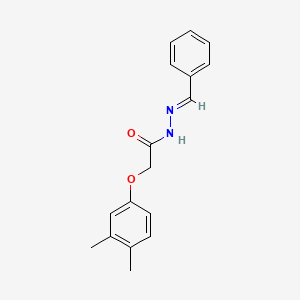
1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a urea derivative that is presumed to contain both a difluorophenyl and an ethyl-indolyl group. While the specific compound is not directly mentioned in the provided papers, similar compounds with urea linkages and indolyl groups have been synthesized and evaluated for various biological activities, such as acetylcholinesterase inhibition and antihypertensive effects.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar compounds have been synthesized by linking different pharmacophoric moieties with a spacer. For example, paper describes the synthesis of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas with a focus on optimizing the spacer length for antiacetylcholinesterase activity. Although the specific synthesis of 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea is not detailed, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. Paper provides insight into the structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, characterized by various spectroscopic techniques and single-crystal X-ray diffraction. The detailed structural analysis allows for the understanding of the compound's conformation and potential interactions with biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, often depending on the substituents attached to the urea moiety. The papers do not directly discuss the chemical reactions of 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea, but paper mentions the condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea, which could be relevant for the synthesis or further functionalization of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the specific properties of 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea are not provided, the properties of similar compounds can be inferred from their structural characteristics and the presence of functional groups, as seen in the compounds described in the papers , , and .
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-2-22-10-15(12-5-3-4-6-16(12)22)21-17(23)20-14-8-7-11(18)9-13(14)19/h3-10H,2H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCPDCMSJXIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B3020832.png)
![3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B3020833.png)
![2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3020836.png)




![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)





amino}acetamide](/img/structure/B3020855.png)